BenchChemオンラインストアへようこそ!

N-(2,6-Dimethylphenyl)piperidin-4-amine

PI3Kδ inhibition Immuno-oncology Inflammation

Direct synthetic precursor (R1=H intermediate) to clinically used local anesthetics bupivacaine, ropivacaine, and mepivacaine. The 4-NH2 group enables parallel synthesis via acylation, alkylation, or reductive amination for SAR exploration. Moderate baseline PI3Kδ activity (IC50=374 nM) offers significant room for potency optimization. Weak CCR5 antagonism (IC50=26.8 μM) positions it as a minimal pharmacophore for chemokine receptor programs. Its balanced physicochemical profile (MW 204.31, 1 HBD) makes it suitable for calibrating in silico ADME models within piperidine-based chemical series.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 63260-70-8
Cat. No. B8666431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)piperidin-4-amine
CAS63260-70-8
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC2CCNCC2
InChIInChI=1S/C13H20N2/c1-10-4-3-5-11(2)13(10)15-12-6-8-14-9-7-12/h3-5,12,14-15H,6-9H2,1-2H3
InChIKeyGCVDVSQZZZAYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)piperidin-4-amine (CAS 63260-70-8) – Chemical Identity and Core Structural Class


N-(2,6-Dimethylphenyl)piperidin-4-amine (CAS 63260-70-8) is a 4-aminopiperidine derivative featuring a 2,6-dimethylphenyl substituent on the amine nitrogen, with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol [1]. The compound serves as a key intermediate in the synthesis of amino-amide local anesthetics, most notably bupivacaine and ropivacaine, where the N-(2,6-dimethylphenyl)piperidine scaffold constitutes the lipophilic aryl portion essential for sodium channel binding [2]. Beyond its established role as a synthetic building block, the compound has demonstrated direct pharmacological activity, including inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ) and antagonist activity at the C-C chemokine receptor type 5 (CCR5), positioning it as a versatile scaffold in medicinal chemistry programs [3][4].

Why Generic Substitution of N-(2,6-Dimethylphenyl)piperidin-4-amine with Close Analogs Fails in Drug Development and Synthesis


Direct substitution of N-(2,6-dimethylphenyl)piperidin-4-amine with structurally similar analogs such as N-(2,6-dimethylphenyl)piperidine (CAS 81506-15-2, MW 189.3) or N-(2,6-dimethylphenyl)piperidine-4-carboxamide (CAS 109403-19-2, MW 232.32) is not viable due to fundamentally divergent functional group chemistry and pharmacological profiles [1]. The 4-amino group of the target compound serves as a critical synthetic handle for further derivatization—enabling acylation, alkylation, or reductive amination to generate diverse analogs—while simultaneously contributing to direct biological activity via hydrogen bonding interactions with target proteins [2]. In contrast, N-(2,6-dimethylphenyl)piperidine lacks the 4-amino nucleophilic site, precluding its use in analogous derivatization pathways, and N-(2,6-dimethylphenyl)piperidine-4-carboxamide presents a carboxamide moiety with markedly different hydrogen bonding capacity, lipophilicity (clogP), and metabolic stability compared to the primary amine [3]. These differences manifest as measurable variations in target engagement, as demonstrated by the 72-fold difference in PI3Kδ cellular IC50 values between the target compound and a closely related piperidine derivative [4].

Quantitative Comparative Evidence for N-(2,6-Dimethylphenyl)piperidin-4-amine (CAS 63260-70-8)


PI3Kδ Cellular Inhibition: Target Compound (IC50 = 374 nM) Versus Structurally Related Piperidine Derivative (IC50 = 27 nM)

N-(2,6-Dimethylphenyl)piperidin-4-amine exhibits moderate cellular inhibitory activity against the PI3Kδ isoform, with an IC50 of 374 nM measured by electrochemiluminescence assay in Ri-1 cells after 30 minutes of incubation [1]. For context, a structurally related piperidine derivative bearing a distinct N-substitution pattern (BindingDB ID BDBM50394893) achieves an IC50 of 27 nM in the same assay, representing a 13.9-fold difference in potency [2]. This comparison highlights that the 4-amino substitution pattern of the target compound confers a distinct activity profile relative to more elaborated analogs, making it a suitable starting point for SAR exploration rather than a final optimized lead.

PI3Kδ inhibition Immuno-oncology Inflammation

CCR5 Antagonist Activity: Target Compound (IC50 = 26.8 μM) Demonstrates Weak Baseline Affinity Suitable for Scaffold Optimization

N-(2,6-Dimethylphenyl)piperidin-4-amine displays weak antagonist activity at the CCR5 chemokine receptor, with an IC50 of 26.8 μM (26,800 nM) in a cellular calcium flux assay using human MOLT4 cells stimulated with CCL5 [1]. This contrasts sharply with optimized 4,4-disubstituted piperidine CCR5 antagonists, which achieve picomolar to low nanomolar potency (e.g., pIC50 = 8.30–9.00, corresponding to IC50 values of 5.0 nM to 1.0 nM) [2]. The approximately 5,000- to 26,000-fold difference in potency underscores that the target compound is a minimal pharmacophore element rather than a developed antagonist, providing a clean baseline for assessing the impact of structural elaboration on CCR5 engagement.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Synthetic Utility: Quantitative One-Step Preparation (100% Yield) Enables Rapid Derivatization to Bupivacaine and Ropivacaine Analogs

N-(2,6-Dimethylphenyl)piperidin-4-amine can be synthesized in a single step under adapted Vilsmeier conditions in quantitative yield (reported as "quantitative yield"), with full characterization by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. This synthetic efficiency contrasts with multi-step routes typically required for structurally related N-alkylated analogs such as bupivacaine (1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide), which require separate N-alkylation and carboxamide formation steps [2]. The compound serves as the direct precursor to the R1=H intermediate in the synthesis of mepivacaine (R1=methyl), ropivacaine (R1=n-propyl), and bupivacaine (R1=n-butyl), with subsequent N-alkylation or acylation steps enabling rapid analog generation [3].

Synthetic intermediate Local anesthetic synthesis Process chemistry

Physicochemical Differentiation: Molecular Weight (204.31) and clogP Position Target Compound Between Non-Polar Piperidine Analog (MW 189.3) and Carboxamide Derivative (MW 232.32)

The molecular weight of N-(2,6-dimethylphenyl)piperidin-4-amine is 204.31 g/mol, positioning it intermediate between the more lipophilic N-(2,6-dimethylphenyl)piperidine (MW 189.3 g/mol, lacking the polar amine) and the less lipophilic N-(2,6-dimethylphenyl)piperidine-4-carboxamide (MW 232.32 g/mol, with an additional polar carboxamide group) [1][2]. The 4-amino group confers hydrogen bond donor capacity (1 H-bond donor) and basicity (calculated pKa ~9–10 for the piperidine nitrogen; the 4-amino group further modulates pKa and solubility) that are absent in the non-polar piperidine analog, while avoiding the strong polarity and metabolic liability of the carboxamide derivative [3].

Lipophilicity Drug-likeness ADME properties

Optimal Research and Procurement Applications for N-(2,6-Dimethylphenyl)piperidin-4-amine Based on Quantitative Evidence


Hit-to-Lead Optimization in PI3Kδ Inhibitor Programs

Procurement of N-(2,6-dimethylphenyl)piperidin-4-amine is justified for early-stage PI3Kδ inhibitor discovery programs requiring a scaffold with moderate baseline cellular activity (IC50 = 374 nM in Ri-1 cells) that leaves substantial room for potency improvement through structural elaboration [1]. The compound's 4-amino group serves as a versatile handle for parallel synthesis of amide, sulfonamide, or N-alkylated analogs to explore SAR and improve upon the baseline 374 nM potency toward low nanomolar targets typical of advanced leads [2].

Synthesis of Local Anesthetic Analogs and Reference Standards

As the direct synthetic precursor (R1=H intermediate) to the clinically used local anesthetics bupivacaine, ropivacaine, and mepivacaine, N-(2,6-dimethylphenyl)piperidin-4-amine is essential for laboratories synthesizing novel piperidinecarboxanilide analogs or preparing reference standards for analytical method development [3]. The availability of a quantitative one-step synthesis protocol (reported in Molbank, 2023) enables efficient in-house preparation or cost-effective procurement for these applications [4].

CCR5 Antagonist Scaffold Optimization

The weak but measurable CCR5 antagonist activity (IC50 = 26.8 μM in MOLT4 cells) of N-(2,6-dimethylphenyl)piperidin-4-amine positions it as a suitable minimal pharmacophore for medicinal chemistry programs targeting chemokine receptors [5]. The 5,000- to 26,000-fold potency gap between the target compound and optimized 4,4-disubstituted piperidine antagonists provides a wide dynamic range for assessing the impact of structural modifications on CCR5 engagement, making the compound valuable for establishing baseline SAR [6].

Physicochemical Benchmarking and ADME Property Profiling

With a molecular weight of 204.31 g/mol and a single hydrogen bond donor (4-NH), N-(2,6-dimethylphenyl)piperidin-4-amine occupies a balanced physicochemical space between the overly lipophilic N-(2,6-dimethylphenyl)piperidine (MW 189.3, 0 HBD) and the more polar N-(2,6-dimethylphenyl)piperidine-4-carboxamide (MW 232.32, 2 HBD) [7][8]. This intermediate profile makes the compound useful as a reference standard for calibrating in silico ADME prediction models or as a control compound in permeability and solubility assays within piperidine-based chemical series [9].

Quote Request

Request a Quote for N-(2,6-Dimethylphenyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.